5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

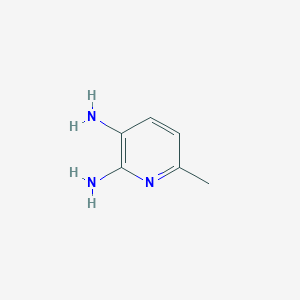

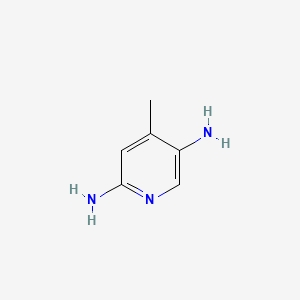

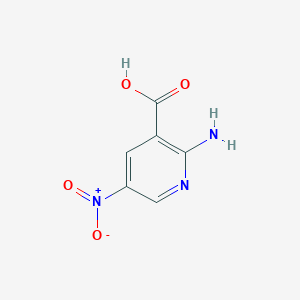

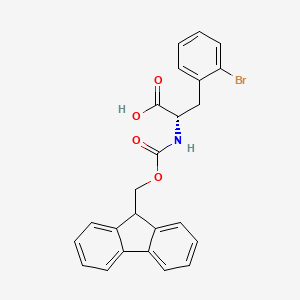

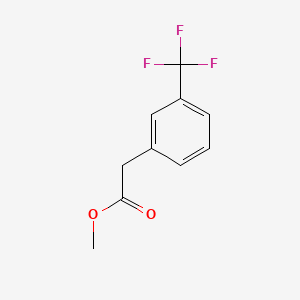

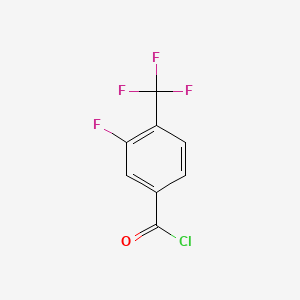

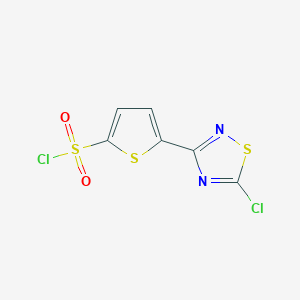

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride is a unique chemical provided to early discovery researchers . It has an empirical formula of C6H2Cl2N2O2S3 and a molecular weight of 301.19 . The SMILES string representation is Clc1nc(ns1)-c2ccc(s2)S(Cl)(=O)=O .

Molecular Structure Analysis

The InChI key for this compound is DCLCBWFFYZNVES-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases like PubChem.Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.19 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided by the manufacturer .科学的研究の応用

Anticancer Therapeutics

The thiadiazole moiety is recognized for its anticancer properties. Compounds containing the thiadiazole ring can cross cellular membranes and interact with biological targets due to their mesoionic nature. This allows them to exhibit a broad spectrum of biological activities, including anticancer effects. The presence of the thiophene ring further enhances the compound’s ability to interact with various cancer models, making it a potential candidate for novel anticancer drugs .

Medicinal Chemistry

In medicinal chemistry, the versatility of the thiadiazole and thiophene rings makes them valuable scaffolds for drug development. Their ability to mimic bioisosteres like pyrimidine and oxadiazole means that derivatives of 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride could lead to the discovery of new drugs with a range of pharmacological properties .

Organic Semiconductors

Thiophene derivatives play a crucial role in the advancement of organic semiconductors. The compound could be used to develop new materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), thanks to the thiophene ring’s properties .

Corrosion Inhibitors

The industrial application of thiophene derivatives includes their use as corrosion inhibitors. The specific compound being analyzed could be synthesized into materials that prevent corrosion in various industrial settings, thereby extending the life of metal components .

Anti-Inflammatory Drugs

Thiophene derivatives are known to possess anti-inflammatory properties. The compound’s structure suggests potential use in developing nonsteroidal anti-inflammatory drugs (NSAIDs), which could provide therapeutic benefits for conditions characterized by inflammation .

Antimicrobial Agents

The structural composition of thiophene and thiadiazole rings has been associated with antimicrobial activity. This suggests that 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride could be a precursor in the synthesis of new antimicrobial agents to combat various bacterial and fungal infections .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O2S3/c7-6-9-5(10-14-6)3-1-2-4(13-3)15(8,11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLCBWFFYZNVES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)Cl)C2=NSC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370967 |

Source

|

| Record name | 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride | |

CAS RN |

306937-21-3 |

Source

|

| Record name | 5-(5-chloro-1,2,4-thiadiazol-3-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。